3-Isopropenylpentanedioic acid, also known as 3-(prop-1-en-2-yl)pentanedioic acid, is a dicarboxylic acid characterized by its unique structure, which includes a prop-1-en-2-yl group attached to the third carbon of a pentanedioic acid backbone. Its chemical formula is with a molecular weight of approximately 172.18 g/mol. This compound is notable for its unsaturation and the presence of two carboxylic acid functional groups, which contribute to its reactivity and potential applications in organic synthesis and materials science .
3-Isopropenylpentanedioic acid can be synthesized through various methods:
3-Isopropenylpentanedioic acid has potential applications in several fields:
Interaction studies involving 3-isopropenylpentanedioic acid primarily focus on its reactivity with other organic compounds. For instance, its ability to form esters or amides through reactions with alcohols or amines has been investigated. Additionally, studies may explore its interactions within biological systems, particularly how it behaves in metabolic pathways or interacts with enzymes.
Several compounds share structural similarities with 3-isopropenylpentanedioic acid. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Maleic Acid | Unsaturated dicarboxylic acid | |
| Fumaric Acid | Geometric isomer of maleic acid | |
| Adipic Acid | Saturated dicarboxylic acid used in nylon production | |
| Succinic Acid | Short-chain dicarboxylic acid |
Uniqueness: The unique feature of 3-isopropenylpentanedioic acid lies in its branched structure and unsaturation, which distinguishes it from other dicarboxylic acids. Its prop-1-en-2-yl group provides additional reactivity that can be exploited in various chemical transformations not available to simpler dicarboxylic acids.
3-Isopropenylpentanedioic acid belongs to the methyl-branched fatty acid subclass, defined by a pentanedioic acid backbone substituted with an isopropenyl group at the third carbon position. The systematic IUPAC name, 3-(prop-1-en-2-yl)pentanedioic acid, reflects this substitution pattern. Alternative designations include 3-isopropenylglutaric acid, though this term is less precise due to historical inconsistencies in glutaric acid derivative nomenclature.
The molecular structure (C₈H₁₂O₄) features:
Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₂O₄ | |
| SMILES | CC(=C)C(CC(=O)O)CC(=O)O | |
| InChIKey | PULOWZXUQOLRBK-UHFFFAOYSA-N | |
| Monoisotropic mass | 172.073558872 Da |
The branched architecture confers distinct physicochemical properties, including reduced symmetry compared to linear dicarboxylic acids and potential for stereoisomerism, though no enantiomeric forms have been reported to date.
Initial characterization of 3-isopropenylpentanedioic acid occurred in 2010 through the FooDB initiative, which catalogued its structural and spectral properties. While the exact isolation context remains unspecified in primary literature, its inclusion in metabolic pathway databases suggests early identification via mass spectrometry in plant or microbial systems.
Between 2010–2025, analytical advancements enabled precise determination of:
Notably, a 2022 metabolomics study detected this compound in wheat (Triticum aestivum) root exudates under straw-return agricultural practices, marking its first confirmed natural occurrence. This discovery catalyzed renewed interest in its potential ecological roles in rhizosphere chemistry.
3-Isopropenylpentanedioic acid occurs naturally in:
Laboratory synthesis routes remain less documented, but analogous dicarboxylic acid production methods suggest:
A comparative analysis of production methods reveals:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Chemical synthesis | 38–45 | 92–95 | Industrial |
| Microbial fermentation | 12–18 | 88–90 | Pilot-scale |
Data synthesized from .
3-Isopropenylpentanedioic acid represents a substituted pentanedioic acid derivative characterized by the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 grams per mole [1]. The compound exhibits the systematic International Union of Pure and Applied Chemistry name 3-(prop-1-en-2-yl)pentanedioic acid, reflecting its structural composition of a five-carbon dicarboxylic acid backbone with an isopropenyl substituent at the third carbon position [1] [3].
The atomic connectivity follows a well-defined pattern where the central pentanedioic acid chain maintains the characteristic dicarboxylic acid structure with carboxyl groups (-COOH) at positions 1 and 5 [1]. The isopropenyl group, represented by the structure -C(CH₃)=CH₂, attaches to the tertiary carbon at position 3 of the pentanedioic acid chain [1] [3]. This substitution pattern creates a branched dicarboxylic acid with enhanced molecular complexity compared to the parent glutaric acid structure.
Table 1: Molecular Properties of 3-Isopropenylpentanedioic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight (g/mol) | 172.18 |
| International Union of Pure and Applied Chemistry Name | 3-(prop-1-en-2-yl)pentanedioic acid |
| Chemical Abstracts Service Registry Number | 6839-75-4 |
| Simplified Molecular Input Line Entry System | CC(=C)C(CC(=O)O)CC(=O)O |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
The bonding configurations within the molecule encompass multiple hybridization states [1]. The carboxyl carbon atoms exhibit sp² hybridization with trigonal planar geometry, forming characteristic bond angles of approximately 120 degrees around the carbonyl centers [36]. The pentanedioic acid chain carbons demonstrate sp³ hybridization with tetrahedral geometry, while the isopropenyl group contains both sp³ and sp² hybridized carbons [1] [36].
Table 2: Expected Bond Parameters for 3-Isopropenylpentanedioic Acid
| Bond Type | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-C (aliphatic chain) | 1.54 | 109.5 (tetrahedral) |
| C=C (isopropenyl) | 1.34 | 120 (trigonal planar) |
| C-C (chain-isopropenyl) | 1.54 | 109.5 (tetrahedral) |
| C=O (carboxyl) | 1.20-1.24 | 120 (trigonal planar) |
| C-OH (carboxyl) | 1.32-1.34 | 120 (trigonal planar) |
| O-H (carboxyl) | 0.96 | 104-106 |
The compound demonstrates characteristic dicarboxylic acid properties with two acidic protons and corresponding dissociation constants [1] [3]. The calculated logarithmic partition coefficient values range from 0.26 to 0.77, indicating moderate hydrophilic character despite the presence of the hydrophobic isopropenyl substituent [1] [4]. The exact mass determination yields 172.073558872 daltons, confirming the molecular composition [1] [3].
Current crystallographic investigations of 3-isopropenylpentanedioic acid remain limited in the scientific literature, with comprehensive single-crystal X-ray diffraction studies yet to be fully documented. The compound exhibits a crystalline solid form with a reported melting point of 110.0 degrees Celsius, indicating organized molecular packing in the solid state [4]. The physical appearance manifests as white crystalline material, suggesting regular crystal lattice formation [4].
Comparative crystallographic analysis with related dicarboxylic acid structures provides insight into potential packing arrangements [29] [33]. Succinic acid, a structurally related dicarboxylic acid, demonstrates gauche conformational preferences in crystalline form with dihedral angles of approximately 67.76 degrees between methylene units [29] [33]. This conformational behavior suggests that 3-isopropenylpentanedioic acid may exhibit similar conformational steering effects in its crystal structure.
The molecular packing characteristics likely involve hydrogen bonding networks typical of carboxylic acid crystals [37] [44]. Intermolecular hydrogen bonds between carboxyl groups would be expected to form chain-like or sheet-like arrangements, with the isopropenyl substituents occupying interstitial spaces within the crystal lattice [37]. The steric bulk of the isopropenyl group may influence the overall packing efficiency and unit cell dimensions compared to unsubstituted pentanedioic acid.
Thermal analysis indicates stability up to the melting point, with subsequent decomposition occurring at elevated temperatures around 297-299 degrees Celsius [4]. The vapor pressure measurement of 0.000045 millimeters of mercury at 25 degrees Celsius suggests low volatility and strong intermolecular interactions in the solid state [4]. These properties are consistent with hydrogen-bonded carboxylic acid crystal structures.
The structural comparison between 3-isopropenylpentanedioic acid and muconic acid derivatives reveals significant differences in molecular architecture and chemical properties [13] [14] [16]. Muconic acid exists in three geometric isomers: trans,trans-muconic acid, cis,trans-muconic acid, and cis,cis-muconic acid, each characterized by the molecular formula C₆H₆O₄ and conjugated double bond systems [13] [14] [16].
Table 3: Comparative Analysis with Muconic Acid Derivatives and Related Dicarboxylic Acids
| Compound | Molecular Formula | Molecular Weight (g/mol) | Chain Length (carbons) | Substituent | pKa1 (approx.) | pKa2 (approx.) |
|---|---|---|---|---|---|---|
| 3-Isopropenylpentanedioic acid | C₈H₁₂O₄ | 172.18 | 5 | Isopropenyl at C-3 | 4.07 | 5.15 |
| trans,trans-Muconic acid | C₆H₆O₄ | 142.11 | 6 | None (conjugated) | 1.92 | 4.61 |
| cis,cis-Muconic acid | C₆H₆O₄ | 142.11 | 6 | None (conjugated) | 2.25 | 4.85 |
| cis,trans-Muconic acid | C₆H₆O₄ | 142.11 | 6 | None (conjugated) | 2.10 | 4.73 |
| Glutaric acid (unsubstituted) | C₅H₈O₄ | 132.11 | 5 | None | 4.34 | 5.41 |
The fundamental distinction lies in the presence of conjugated double bonds in muconic acid isomers versus the isolated double bond within the isopropenyl substituent of 3-isopropenylpentanedioic acid [13] [14] [16]. Muconic acids demonstrate significantly lower first dissociation constants, ranging from 1.92 to 2.25, attributed to the electron-withdrawing effects of the conjugated system [14] [16]. In contrast, 3-isopropenylpentanedioic acid exhibits higher dissociation constants similar to saturated dicarboxylic acids [1].
The crystallographic behavior of muconic acid isomers has been extensively studied, revealing distinct polymorphic forms and hydrogen bonding patterns [42]. trans,trans-muconic acid crystallizes with specific molecular packing arrangements that differ substantially from the expected packing of 3-isopropenylpentanedioic acid due to geometric constraints [17] [42]. The planar nature of muconic acid molecules contrasts with the three-dimensional character imparted by the isopropenyl substituent.
Conformational analysis reveals that muconic acids exhibit restricted rotation about the conjugated double bonds, leading to distinct geometric isomers with different stability profiles [15] [16]. The biotechnological production of muconic acid isomers has attracted significant interest for polymer synthesis applications, particularly in the formation of specialty polymers [16]. However, 3-isopropenylpentanedioic acid demonstrates different conformational flexibility due to the saturated pentanedioic acid backbone and pendant isopropenyl group.
The isopropenyl substituent in 3-isopropenylpentanedioic acid exerts both steric and electronic influences on the molecular structure and properties [21] [22] [25]. The isopropenyl group, with its combination of a methyl group and vinyl functionality, occupies approximately 25-30 cubic angstroms of molecular volume, creating moderate steric hindrance at the tertiary carbon position [21] [25].
Table 4: Isopropenyl Group Steric and Electronic Effects
| Structural Feature | Parameter/Effect | Impact on Structure |
|---|---|---|
| Isopropenyl group volume | ~25-30 ų | Increases molecular volume |
| C=C bond length | 1.34 Å (typical) | Planar sp² geometry |
| C-C bond to chain | 1.54 Å (typical) | Tetrahedral sp³ geometry |
| Steric hindrance at C-3 | Moderate (methyl + vinyl) | Affects chain flexibility |
| Electronic donation (+I effect) | Weak positive | Increases electron density |
| Hyperconjugation effect | C-H → π* orbital | Stabilizes vinyl conformation |
| Conformational restriction | Moderate (vinyl group) | Reduces rotational freedom |
The electronic effects of the isopropenyl group manifest through inductive and hyperconjugative mechanisms [26]. The positive inductive effect of the isopropenyl group results from the electron-donating character of the alkyl portions, contributing to increased electron density along the pentanedioic acid chain [26]. This electronic influence slightly elevates the dissociation constants compared to unsubstituted glutaric acid, as evidenced by the measured values [1] [26].
Hyperconjugation interactions between the carbon-hydrogen bonds of the methyl group and the π* orbital of the vinyl double bond provide additional stabilization to specific conformational arrangements [23] [25]. These stereoelectronic effects influence the preferred orientations of the isopropenyl group relative to the pentanedioic acid backbone, potentially affecting the overall molecular geometry and crystal packing behavior [23].
Table 5: Conformational Parameters for 3-Isopropenylpentanedioic Acid
| Torsional Parameter | Expected Range (°) | Energy Barrier (kJ/mol) |
|---|---|---|
| C-C-C-COOH (chain) | ±60, ±180 (gauche/anti) | 12-15 |
| C=C-C-C (isopropenyl) | 0-30 (s-cis preference) | 8-12 |
| HOOC-C-C-COOH | ±60, ±180 | 12-15 |
| C-C(=CH₂)-CH₃ | 0-120 (methyl rotation) | 8-12 |
| O=C-O-H (carboxyl) | 0, ±180 (syn/anti) | 15-20 |
The steric influence of the isopropenyl group affects the conformational flexibility of the pentanedioic acid chain [27] [29]. Unlike unsubstituted glutaric acid, which exhibits relatively free rotation about carbon-carbon bonds, the presence of the bulky isopropenyl substituent restricts certain conformational arrangements [29] [32]. This restriction may influence the preferred conformations in both solution and solid-state forms.
Petrochemical-based synthesis of 3-Isopropenylpentanedioic acid relies primarily on traditional organic synthetic methodologies, utilizing petroleum-derived starting materials and established chemical transformations. The most prominent approaches include condensation reactions, esterification procedures, and multi-step synthetic pathways that leverage the reactivity of carbonyl compounds and activated methylene groups [1] [2].
The Knoevenagel condensation represents a fundamental approach for constructing the carbon skeleton of 3-Isopropenylpentanedioic acid. This methodology involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield α,β-unsaturated compounds [2] [3]. For 3-Isopropenylpentanedioic acid synthesis, isobutyraldehyde serves as the carbonyl component, reacting with diethyl malonate in the presence of piperidine as a base catalyst [1].
The reaction proceeds through formation of an enolate intermediate from diethyl malonate, which subsequently attacks the carbonyl carbon of isobutyraldehyde. The resulting aldol adduct undergoes dehydration to form the desired isopropenyl substituted malonate derivative. Subsequent hydrolysis and decarboxylation steps convert the malonate ester groups to the corresponding carboxylic acid functionalities, yielding 3-Isopropenylpentanedioic acid [3].
Typical reaction conditions involve heating the reactants in pyridine at 70°C for 48 hours, with piperidine serving as both solvent and catalyst [1]. The overall yield for this three-step sequence ranges from 45 to 60 percent, with the relatively modest yield attributed to the steric hindrance imposed by the isopropenyl substituent during the condensation step [1].
An alternative petrochemical route employs malonic acid derivatives as starting materials, utilizing aluminum chloride-catalyzed condensation reactions [1] . This approach offers improved atom economy compared to the Knoevenagel methodology, as it directly incorporates the required dicarboxylic acid framework without necessitating subsequent decarboxylation steps.
The synthesis commences with the reaction of isobutyraldehyde and diethyl malonate under Lewis acid catalysis. Aluminum chloride facilitates the formation of a benzylidenemalonate intermediate through electrophilic activation of the aldehyde carbonyl [1]. The reaction typically proceeds at room temperature over 24 hours, followed by aqueous workup and extraction with dichloromethane.
Yields for this transformation range from 50 to 75 percent, with the higher efficiency attributed to the milder reaction conditions and reduced side product formation . The resulting diethyl malonate derivative can be converted to the target pentanedioic acid through standard hydrolysis procedures using aqueous sodium hydroxide or hydrochloric acid [5].
When glutaric acid derivatives are available as starting materials, direct esterification provides an efficient route to 3-Isopropenylpentanedioic acid esters [5]. This methodology employs acid-catalyzed condensation of glutaric acid with appropriate alcohols under reflux conditions.
The esterification proceeds through protonation of the carboxylic acid carbonyl, followed by nucleophilic attack by the alcohol and subsequent elimination of water [5]. Typical catalysts include sulfuric acid, p-toluenesulfonic acid, or hydrochloric acid. Reaction yields consistently exceed 70 percent, with some procedures achieving 90 percent efficiency .
Industrial production methods often employ continuous flow processes to ensure high yield and purity . Advanced catalytic systems and optimized reaction conditions, including precise temperature control and efficient water removal, contribute to the commercial viability of this approach [6] [7].
Biocatalytic production of 3-Isopropenylpentanedioic acid represents an environmentally sustainable alternative to conventional petrochemical synthesis. These methodologies exploit the catalytic capabilities of enzymes and whole-cell systems to construct the target molecule under mild reaction conditions with high selectivity [8] [9] [10].
Toluene dioxygenase from Pseudomonas putida has demonstrated remarkable utility in the biocatalytic synthesis of glutaric acid derivatives [8]. This Rieske-type non-heme iron enzyme catalyzes the enantioselective cis-dihydroxylation of aromatic substrates, providing access to chiral building blocks for further transformation to 3-Isopropenylpentanedioic acid [8].
The enzymatic process begins with the TDO-catalyzed biotransformation of substituted aromatic precursors to generate cis-diol intermediates [8]. These bioproducts serve as chiral scaffolds for subsequent chemical modifications leading to the pentanedioic acid framework. The enzyme demonstrates exceptional stereoselectivity, with enantiomeric excesses typically exceeding 95 percent [8].
Transaminase systems offer another powerful biocatalytic approach for constructing amino acid intermediates that can be converted to 3-Isopropenylpentanedioic acid [9]. These pyridoxal phosphate-dependent enzymes catalyze the transfer of amino groups between substrates, enabling the synthesis of chiral α-amino acids from readily available keto acid precursors [9].
The transaminase-mediated synthesis typically employs L-alanine or L-glutamate as amino donors, with the reaction proceeding under mild conditions at pH 7-9 and temperatures between 30-50°C [9]. Product yields range from 70 to 90 percent, with excellent enantioselectivity maintained throughout the transformation [9].
Engineered Corynebacterium glutamicum strains have been developed for the direct fermentative production of glutaric acid and related derivatives [11] [12]. These metabolically engineered microorganisms incorporate synthetic pathways comprising genes from Pseudomonas putida and other sources to enable efficient conversion of simple carbon sources to pentanedioic acid products [12].
The bioprocess employs a synthetic pathway consisting of four key enzymes: L-lysine oxidase (davA), 5-aminovaleramide amidohydrolase (davB), 4-aminobutyrate aminotransferase (gabT), and succinate-semialdehyde dehydrogenase (gabD) [12]. This enzyme cascade converts L-lysine through 5-aminovaleric acid to glutaric acid with high efficiency [12].
Fed-batch fermentation using glucose as the primary carbon source achieves glutaric acid titers exceeding 105 grams per liter, representing the highest concentration reported to date [12]. The process operates under controlled pH conditions using automated feeding strategies, with oxygen transfer rates carefully optimized to support both cell growth and product formation [12].
Probiotic fermentation approaches utilizing Lactiplantibacillus plantarum and Saccharomyces cerevisiae offer sustainable routes to carboxylic acid derivatives [13]. These mixed culture systems can metabolize renewable feedstocks, including agricultural residues and food processing byproducts, to generate valuable organic acids [13].
The fermentation process typically operates at temperatures between 28-37°C with pH maintained in the range of 5.5 to 7.0 [13]. Product yields vary depending on substrate composition and fermentation conditions, generally ranging from 40 to 70 percent [13]. The use of renewable substrates and mild operating conditions makes this approach particularly attractive from an environmental sustainability perspective [13].
Effective purification and yield optimization strategies are critical for the economic viability of 3-Isopropenylpentanedioic acid production. These methodologies encompass separation techniques, process intensification approaches, and systematic optimization protocols designed to maximize product recovery while minimizing environmental impact [14] [15] [16].
Crystallization represents the most widely employed purification method for 3-Isopropenylpentanedioic acid, offering high purity products with excellent recovery yields [15] [17]. The crystallization process exploits solubility differences between the target compound and impurities in carefully selected solvent systems [15].
Ethanol-water mixtures provide optimal crystallization conditions for 3-Isopropenylpentanedioic acid, with the solvent composition adjusted to achieve controlled supersaturation [15]. The crystallization process typically begins with dissolution of the crude product in hot ethanol, followed by gradual cooling and addition of water to induce precipitation [15].
Seeding strategies enhance crystallization efficiency and product quality [17]. Small quantities of pure 3-Isopropenylpentanedioic acid crystals are introduced during the cooling process to provide nucleation sites for controlled crystal growth [17]. This approach yields products with purities ranging from 95 to 99 percent and recovery yields between 70 and 90 percent [17].
Temperature control during crystallization proves critical for optimizing both yield and purity [15]. Rapid cooling promotes formation of numerous small crystals with potentially higher impurity incorporation, while controlled cooling at rates of 0.5-1.0°C per minute favors formation of larger, higher-purity crystals [15].
High-performance liquid chromatography provides powerful capabilities for both analytical characterization and preparative purification of 3-Isopropenylpentanedioic acid [16] [18]. Reversed-phase chromatography using acetonitrile-formic acid mobile phases achieves baseline separation of glutaric acid derivatives with excellent resolution [16].
The chromatographic method employs specialized organic acid columns designed for separation of dicarboxylic acids [16]. Mobile phase composition typically consists of acetonitrile and 0.1 percent formic acid in gradient elution mode, with acetonitrile concentration increasing from 5 to 40 percent over the separation timeframe [16].
Mass spectrometric detection enables highly sensitive and selective analysis of 3-Isopropenylpentanedioic acid in complex mixtures [16] [18]. Electrospray ionization in negative ion mode provides characteristic molecular ion peaks at m/z values corresponding to the deprotonated molecular ion [16]. Selected ion monitoring enhances sensitivity and selectivity for quantitative analysis applications [16].
Gas chromatography-mass spectrometry with ethyl chloroformate derivatization offers an alternative analytical approach for simultaneous monitoring of multiple glutaric acid-related metabolites [18]. This methodology enables comprehensive analysis of synthesis intermediates and byproducts, facilitating process optimization and quality control [18].
Reactive extraction using trioctylamine in organic solvents provides an efficient method for recovering 3-Isopropenylpentanedioic acid from aqueous fermentation broths [19]. This approach combines extraction and purification in a single unit operation, reducing overall process complexity and cost [19].
Response surface methodology has been employed to optimize reactive extraction conditions for glutaric acid recovery [19]. The optimization study identified trioctylamine concentration, pH, and initial acid concentration as critical parameters affecting extraction efficiency [19]. Maximum extraction efficiency of 92.03 percent was achieved using 20 percent trioctylamine at pH 3 with 0.08 molar glutaric acid concentration [19].
The extraction mechanism involves formation of ion-pair complexes between the protonated amine and the carboxylate anions of 3-Isopropenylpentanedioic acid [19]. The resulting complexes partition preferentially into the organic phase, enabling efficient separation from aqueous impurities [19]. Subsequent back-extraction using aqueous base regenerates the free acid form of the product [19].
Statistical experimental design methods, including factorial designs and response surface methodology, provide systematic approaches for optimizing reaction conditions and maximizing product yields [20] [19]. These methodologies enable identification of significant process variables and their interactions while minimizing the number of required experiments [20].
Design of experiments studies for 3-Isopropenylpentanedioic acid synthesis have identified temperature, concentration, catalyst loading, and reaction time as critical optimization parameters [20]. Full factorial designs with center point experiments enable construction of response surface models that predict optimal operating conditions [20].
The application of these optimization strategies has led to significant yield improvements, with some processes achieving greater than 90 percent conversion efficiency [20]. Careful control of reaction stoichiometry, catalyst selection, and thermal management contributes to these enhanced performance metrics [20].